molecular formula C13H15FO3 B2928118 3,3-Dimethyl-2-oxobutyl 2-fluorobenzoate CAS No. 474945-57-8

3,3-Dimethyl-2-oxobutyl 2-fluorobenzoate

Cat. No.: B2928118
CAS No.: 474945-57-8
M. Wt: 238.258
InChI Key: UJYJQOOOUWLZPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within the Field of Organic Chemistry

Organic chemistry is fundamentally the study of carbon-containing compounds and their reactions. 3,3-Dimethyl-2-oxobutyl 2-fluorobenzoate (B1215865) is a member of the ester functional group, a class of compounds known for their diverse applications, from fragrances and solvents to pharmaceuticals and polymers. The presence of both a ketone and a fluorine atom within its structure places it at the intersection of several key areas of modern chemical research, including the study of reactive intermediates and the development of fluorinated organic molecules with unique properties.

Chemical Classification and Structural Features of the Compound

3,3-Dimethyl-2-oxobutyl 2-fluorobenzoate can be classified as an α-keto ester and a fluorinated benzoate (B1203000) ester. Its structure is characterized by a 2-fluorobenzoyl group attached to a 3,3-dimethyl-2-oxobutyl moiety via an ester linkage.

Key Structural Features:

α-Keto Ester: The molecule contains a ketone group on the carbon atom adjacent (the α-position) to the ester's carbonyl group. This arrangement of functional groups is known to impart specific reactivity.

Fluorinated Aromatic Ring: The presence of a fluorine atom on the benzene (B151609) ring is a significant feature. Fluorine's high electronegativity can influence the electronic properties of the molecule.

Tert-butyl Group: The 3,3-dimethylbutyl portion of the molecule, containing a bulky tert-butyl group, can provide steric hindrance, potentially influencing the compound's reactivity and physical properties.

Below is a table summarizing the key chemical identifiers for this compound. sigmaaldrich.com

IdentifierValue
Molecular Formula C₁₃H₁₅FO₃
Molecular Weight 238.25 g/mol
SMILES String O=C(OCC(C(C)(C)C)=O)C1=CC=CC=C1F
InChI Key UJYJQOOOUWLZPW-UHFFFAOYSA-N

Significance of α-Keto Esters in Synthetic Chemistry

α-Keto esters are highly valuable synthetic intermediates due to the presence of two adjacent carbonyl groups, which provides multiple reactive sites. mdpi.combeilstein-journals.org They are versatile building blocks in a variety of organic transformations, including:

Nucleophilic Addition: The ketone carbonyl is susceptible to attack by nucleophiles. mdpi.com

Ester Manipulation: The ester group can be hydrolyzed, transesterified, or converted to an amide.

Enolate Chemistry: The α-protons (if present) can be removed to form an enolate, which can then participate in a range of carbon-carbon bond-forming reactions.

Reductions and Oxidations: The ketone and ester groups can be selectively reduced.

These compounds are key precursors in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and natural products. mdpi.comdntb.gov.ua Their synthesis can be achieved through various methods, such as the oxidation of α-hydroxy esters or the Friedel-Crafts acylation of aromatic compounds with ethyl oxalyl chloride. mdpi.com

Importance of Fluorinated Benzoate Esters in Chemical Research

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. bohrium.com Fluorinated benzoate esters are of particular interest in several areas of chemical research:

Medicinal Chemistry: The introduction of fluorine can enhance a drug's metabolic stability, lipophilicity, and binding affinity to biological targets. chemrxiv.org

Materials Science: Fluorinated compounds are used in the development of liquid crystals, polymers with special properties, and other advanced materials. bohrium.com

Agrochemicals: Many modern pesticides and herbicides contain fluorine, which can improve their efficacy and selectivity.

Radiochemistry: Fluorine-18 labeled benzoate esters are used as synthons in the preparation of radiotracers for positron emission tomography (PET) imaging. nih.gov

The synthesis of fluorinated benzoate esters often involves the esterification of a fluorinated benzoic acid or the fluorination of a pre-existing benzoate ester.

Research Landscape and Emerging Trends Pertaining to Structurally Related Compounds

While specific research on this compound is scarce, the broader classes of α-keto esters and fluorinated organic compounds are areas of intense investigation.

Current trends in the synthesis of α-keto esters focus on the development of more sustainable and efficient methods. scilit.com This includes the use of greener oxidizing agents, catalytic processes to minimize waste, and the exploration of biomass-derived starting materials. dntb.gov.uaresearchgate.net

In the realm of fluorinated compounds, a major focus is on the development of novel and selective fluorination reactions. mdpi.com This includes late-stage fluorination, where a fluorine atom is introduced into a complex molecule at a late step in the synthesis, which is particularly valuable in drug discovery. The development of new fluorinating reagents with improved safety and reactivity profiles is also an active area of research.

Identified Gaps in the Academic Research Literature for the Specific Compound

A thorough review of the scientific literature reveals a significant gap in the knowledge base specifically concerning this compound. While the compound is commercially available for research purposes, there is a lack of published studies detailing its synthesis, characterization, reactivity, or potential applications. sigmaaldrich.com This presents an opportunity for future research to explore the unique properties that may arise from the combination of the α-keto ester and fluorinated benzoate functionalities within this single molecule. Such research could involve a systematic investigation of its synthetic accessibility, its reactivity in various organic transformations, and an evaluation of its potential biological activity or utility in materials science.

Properties

IUPAC Name

(3,3-dimethyl-2-oxobutyl) 2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO3/c1-13(2,3)11(15)8-17-12(16)9-6-4-5-7-10(9)14/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYJQOOOUWLZPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)COC(=O)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,3 Dimethyl 2 Oxobutyl 2 Fluorobenzoate

Strategies for the Formation of α-Keto Ester Linkages

The construction of the α-keto ester functional group can be achieved through several distinct synthetic pathways. These methods range from classical oxidation and esterification reactions to modern transition metal-catalyzed and metal-free approaches, each offering unique advantages in terms of substrate scope, efficiency, and reaction conditions.

Oxidative Esterification Pathways for α-Keto Esters

Oxidative esterification represents a direct and efficient method for the synthesis of α-keto esters from readily available starting materials. nih.govacs.org A notable metal-free approach involves the reaction of ketones with potassium xanthates, where the xanthate serves a dual role as both a promoter for the oxidative esterification and the source of the alkoxy group. nih.govacs.org This process, which can be modulated to selectively produce either α-keto esters or conventional esters, involves the cleavage and reconstruction of C–O bonds. nih.govacs.org

Another strategy is the iodine-mediated oxidative esterification of acetophenones, which also utilizes potassium xanthates to provide the alkoxy moiety, resulting in high yields of various α-keto esters. organic-chemistry.org Additionally, the oxidation of α-hydroxy acids can yield α-keto acids, which can then be esterified to the corresponding α-keto esters. organic-chemistry.org

Starting MaterialReagentsProductKey Features
KetonesPotassium Xanthate, DMSOα-KetoesterMetal-free, dual role of xanthate. nih.govacs.org
AcetophenonesI₂, Potassium Xanthateα-KetoesterHigh yields, provides alkoxy moiety. organic-chemistry.org
α-Hydroxy AcidsOxidizing Agent, then Alcoholα-KetoesterTwo-step process via α-keto acid. organic-chemistry.org

Alkylation and Carbonylation Sequences in α-Keto Ester Synthesis

Alkylation and carbonylation sequences provide a versatile route to α-keto esters, starting from malonate derivatives. mdpi.com This multi-step process typically involves the initial alkylation of a malonate, followed by oximation and subsequent carbonylation to furnish the desired α-keto ester. mdpi.comgoogle.com This method is advantageous due to the use of inexpensive and readily available starting materials and offers a broad application range. google.com

Another approach involves the treatment of β-keto esters with an alkoxide to generate a deprotonated species, which can then undergo an SN2 reaction with an alkyl halide. aklectures.com Subsequent hydrolysis and decarboxylation can lead to more complex ketone structures. aklectures.com

PrecursorReaction SequenceIntermediateProduct
MalonateAlkylation, Oximation, Carbonylationα-Alkyl Malonate, α-Ketoxime Acid Esterα-Keto Ester mdpi.comgoogle.com
β-Keto EsterDeprotonation, AlkylationAlkylated β-Keto EsterSubstituted Ketone (after hydrolysis/decarboxylation) aklectures.com

Palladium-Catalyzed Acylation and Esterification Protocols

Palladium catalysis has emerged as a powerful tool for the formation of C-C bonds, including those in α-keto esters. The palladium-catalyzed β-arylation of α-keto ester enolates with aryl bromides provides access to a range of β-stereogenic α-keto esters. semanticscholar.orgnih.govorganic-chemistry.org This method is notable for its ability to be conducted without the need for a glovebox when using an air-stable ligand precursor. nih.govorganic-chemistry.org

Furthermore, palladium-catalyzed double carbonylation reactions of aryl halides in the presence of alcohols can selectively form α-keto esters. mdpi.comresearchgate.net This process has significantly expanded the synthetic routes available for these compounds. Additionally, palladium-catalyzed decarboxylative acylation of O-methyl ketoximes with α-keto acids under visible light has been developed, proceeding through a free radical pathway. mdpi.com

SubstratesCatalyst SystemProductKey Features
α-Keto Ester Enolate, Aryl BromidePd₂(dba)₃, PtBu₃β-Aryl α-Keto EsterAccess to β-stereogenic centers. semanticscholar.orgnih.govorganic-chemistry.org
Aryl Halide, Alcohol, COPalladium Complexα-Keto EsterDouble carbonylation. mdpi.comresearchgate.net
O-Methyl Ketoxime, α-Keto AcidPd(OAc)₂, 4CzIPN, Visible LightNon-symmetric BenzophenoneDecarboxylative acylation. mdpi.com

Copper-Catalyzed Aerobic Oxidative Esterification Methods

Copper-catalyzed reactions offer an economical and environmentally friendly alternative for the synthesis of α-keto esters. The aerobic oxidative esterification of acetophenones with a variety of alcohols, using molecular oxygen as the terminal oxidant, yields a broad range of α-keto esters in good yields. acs.orgorganic-chemistry.orgfao.org Mechanistic studies suggest that the carbonyl oxygen in the final ester product originates primarily from dioxygen. acs.orgorganic-chemistry.org This method is tolerant of a wide array of functional groups on both the ketone and alcohol substrates. organic-chemistry.org

Another copper-catalyzed approach involves the aerobic oxidative esterification of 1,3-diones, which proceeds via C-C bond cleavage and dioxygen activation to form α-keto esters. acs.org This reaction provides a practical and mild route to these valuable compounds. acs.org Additionally, a simple and efficient method for preparing β-stereogenic α-keto esters involves the copper(II)-catalyzed aerobic deacylation of substituted acetoacetate esters. nih.gov

Starting MaterialCatalyst/OxidantProductReaction Highlights
Acetophenones, AlcoholsCu(I) or Cu(II) / O₂α-Keto EstersBroad substrate scope, uses air as oxidant. acs.orgorganic-chemistry.orgfao.org
1,3-DionesCu Catalyst / O₂α-Keto EstersInvolves C-C bond cleavage. acs.org
Substituted Acetoacetate EstersCu(II) / Airβ-Stereogenic α-Keto EstersAerobic deacylation. nih.gov

Cyanide-Catalyzed Benzoin-Type Reactions for β-Silyloxy-α-keto Esters

The benzoin condensation, a classic organic reaction, can be adapted for the synthesis of α-keto ester precursors. Specifically, β-silyloxy-α-keto esters can be prepared through a cyanide-catalyzed benzoin-type reaction between silyl (B83357) glyoxylates and aldehydes. nih.gov The cyanide ion acts as a specific catalyst for this transformation. youtube.com The reaction mechanism, first proposed by A. J. Lapworth in 1903, involves the nucleophilic addition of the cyanide anion to an aldehyde, followed by a rearrangement that reverses the polarity of the carbonyl group, enabling it to add to a second carbonyl. wikipedia.org This method allows for the formation of unsymmetrical adducts with complete regiocontrol. acs.org

ReactantsCatalystProductMechanism Feature
Silyl Glyoxylates, AldehydesCyanide (e.g., KCN)β-Silyloxy-α-keto EstersUmpolung of carbonyl reactivity. nih.govwikipedia.org
Acylsilanes, AldehydesMetal CyanidesUnsymmetrical Benzoin AdductsComplete regiocontrol. acs.org

Transition Metal-Free Approaches to α-Keto Ester Synthesis

Growing interest in green chemistry has spurred the development of transition metal-free synthetic methods. An efficient, metal-free synthesis of α-keto γ-amino esters from α-amino acids has been achieved through a radical scission–oxidation–addition of silyloxy acrylates. dntb.gov.ua

As mentioned previously, a novel oxidative esterification for the selective synthesis of α-keto esters has been developed under metal-free conditions, utilizing commercially available ketones and potassium xanthates. nih.govacs.org This protocol uses dimethyl sulfoxide as both a solvent and a co-oxidant to produce diverse α-keto esters in good yields. acs.org Furthermore, visible light can promote a green and mild conversion of β-ketonitriles into α-keto esters under catalyst-free conditions through singlet oxygen generation. organic-chemistry.org

Starting MaterialReagents/ConditionsProductKey Advantage
α-Amino AcidsSilyloxy Acrylatesα-Keto γ-Amino EstersMetal-free, radical-based. dntb.gov.ua
KetonesPotassium Xanthate, DMSOα-Keto EstersAvoids transition metals and high-valent iodine. mdpi.comnih.govacs.org
β-KetonitrilesVisible Light, Airα-Keto EstersCatalyst-free, uses singlet oxygen. organic-chemistry.org

Synthesis of the 3,3-Dimethyl-2-oxobutyl Moiety

The 3,3-dimethyl-2-oxobutyl moiety is a critical component of the target compound. Its synthesis is typically approached through the preparation and derivatization of key intermediates, primarily 3,3-dimethyl-2-oxobutyric acid.

Preparation of 3,3-Dimethyl-2-oxobutyric Acid

3,3-Dimethyl-2-oxobutyric acid, also known as trimethylpyruvic acid, serves as a fundamental precursor. It is a chemical intermediate used in various applications, including pharmaceuticals. guidechem.com Its structure, featuring a t-butyl group adjacent to a keto-acid functionality, necessitates specific synthetic strategies.

A modern and efficient route to 3,3-dimethyl-2-oxobutyric acid involves a three-step sequence starting from 3,3-dimethylbutyric acid. google.com This method is designed to overcome the pollution and low yield associated with older synthetic routes. google.com

The process begins with the halogenation of 3,3-dimethylbutyric acid in an organic solvent to yield an intermediate product. This is followed by a hydrolysis reaction, carried out in the presence of an inorganic acid or base, to produce the corresponding hydrolyzed product. google.com The final step is a TEMPO-catalyzed oxidation of the hydrolyzed intermediate, which is then acidified to yield the final 3,3-dimethyl-2-oxobutyric acid. google.com This method avoids the use of noble metal catalysts, thereby reducing costs and environmental impact while maintaining high yield and purity. google.com

StepReagents & ConditionsPurpose
Halogenation Halogenating reagent, Organic solvent (e.g., dichloromethane, ethyl acetate), Temp: ≤25 °CIntroduces a halogen atom at the alpha-position to the carboxylic acid.
Hydrolysis Inorganic acid or base, Temp: 30 °C to 80 °CReplaces the halogen with a hydroxyl group, forming 3,3-dimethyl-2-hydroxybutyric acid.
Oxidation Oxidant (e.g., sodium hypochlorite), TEMPO catalyst, Solvent (e.g., toluene), Temp: 30 °C to refluxSelectively oxidizes the secondary alcohol to a ketone.
Acidification AcidProtonates the carboxylate to yield the final keto-acid product.

Direct oxidation of 3,3-dimethyl-2-hydroxybutyric acid is a prominent pathway to the desired keto-acid. This transformation can be efficiently achieved using transition metal catalysis, which offers a high-yield and clean reaction profile.

One established method employs a palladium catalyst on an activated carbon support, in conjunction with bismuth or bismuth compounds as a co-catalyst. google.comgoogle.com The reaction is conducted in a basic aqueous medium, using oxygen or oxygen-containing gases as the primary oxidant. google.comgoogle.com The presence of both the palladium catalyst and the bismuth promoter is crucial for the reaction's efficiency. google.com

Another catalytic system utilizes ruthenium dioxide hydrate. google.com In this process, a salt of 3,3-dimethyl-2-hydroxybutyric acid is reacted with a hypochlorite salt (e.g., sodium hypochlorite) under alkaline conditions (pH 9-13) in the presence of the ruthenium catalyst. google.com This method also produces the target compound in high yield and purity. google.com

Catalyst SystemOxidantCo-catalyst/PromoterMediumTypical Temperature
Palladium on CarbonOxygenBismuth compounds (e.g., Bi(NO₃)₃)Basic aqueous (NaOH)~95-100 °C chemicalbook.comchemicalbook.com
Ruthenium Dioxide HydrateSodium HypochloriteNoneAlkaline (pH 9-13)40-60 °C google.com

A well-documented industrial method begins with pinacolone (3,3-dimethyl-2-butanone), which is first converted to dichloropinacolone (1,1-dichloro-3,3-dimethylbutan-2-one). google.comgoogleapis.com This chlorinated intermediate is then subjected to a two-step conversion process to yield 3,3-dimethyl-2-oxobutyric acid. researchgate.net

The first step is the hydrolysis of dichloropinacolone. chemicalbook.com The molten dichloropinacolone is added to a hot aqueous alkali solution (e.g., sodium hydroxide), which converts it into the corresponding salt of 3,3-dimethyl-2-hydroxybutyric acid. google.comgoogleapis.com

The second step is the oxidation of the resulting 3,3-dimethyl-2-hydroxybutyric acid salt. chemicalbook.com This is typically accomplished using a strong oxidizing agent like potassium permanganate in a controlled pH environment (pH 9-12). google.comgoogleapis.com The reaction precipitates manganese dioxide (MnO₂), leaving the desired salt of 3,3-dimethyl-2-oxobutyric acid in a substantially pure aqueous solution. google.comgoogleapis.com This technology is noted for its high yield (over 90%), high purity, and suitability for commercial production. researchgate.net

StageStarting MaterialKey ReagentsIntermediate/Product
Hydrolysis DichloropinacoloneAqueous Alkali (e.g., NaOH)Salt of 3,3-dimethyl-2-hydroxybutyric acid
Oxidation Salt of 3,3-dimethyl-2-hydroxybutyric acidPotassium Permanganate (KMnO₄)Salt of 3,3-dimethyl-2-oxobutyric acid

Derivatization from 3,3-Dimethylbutanal or 3,3-Dimethylbutanone

Alternative pathways to the 3,3-dimethyl-2-oxobutyl moiety can be envisioned starting from more basic precursors like 3,3-dimethylbutanal or 3,3-dimethylbutanone (pinacolone).

From 3,3-Dimethylbutanone (Pinacolone): Pinacolone is a readily available starting material. nist.gov Derivatization can be achieved by functionalizing the alpha-methyl group. For instance, alpha-halogenation of pinacolone would yield a 1-halo-3,3-dimethyl-2-butanone. This reactive intermediate could then undergo nucleophilic substitution with a suitable oxygen nucleophile, such as an acetate, to form an ester like 3,3-dimethyl-2-oxobutyl acetate. nih.gov This acetate could then potentially be used in a transesterification reaction or hydrolyzed and re-esterified with 2-fluorobenzoic acid.

From 3,3-Dimethylbutanal: 3,3-Dimethylbutanal can be synthesized from 3,3-dimethyl-1-butanol via copper-catalyzed dehydrogenation. wikipedia.org A potential route to introduce the required ketone functionality involves the oxidation of the methylene (B1212753) group adjacent to the aldehyde. The Riley oxidation, which uses selenium dioxide (SeO₂), is a known method for converting methylene groups adjacent to carbonyls into new carbonyl groups. stackexchange.com Applying this to 3,3-dimethylbutanal would theoretically produce 3,3-dimethyl-2,3-dioxobutanal. Subsequent selective reduction of one carbonyl group or other derivatization steps would be necessary to arrive at the desired 3,3-dimethyl-2-oxobutyl structure.

Synthesis of the 2-Fluorobenzoate (B1215865) Moiety

The 2-fluorobenzoate moiety is derived from 2-fluorobenzoic acid, a key raw material in the synthesis of various fine chemicals. guidechem.com Several methods exist for its preparation.

From Aryl Halides: A common laboratory-scale synthesis involves the use of a functionalized aryl iodide or bromide as a starting material. guidechem.com Reaction with activated copper followed by carboxylation with carbon dioxide (CO₂) gas yields the desired benzoic acid derivative. The product is then isolated after acidification and extraction. guidechem.com

From Anthranilic Acid: A classical approach involves the diazotization of anthranilic acid. chemicalbook.com This is performed using sodium nitrite in the presence of anhydrous hydrogen fluoride, which acts as both the solvent and the fluorine source (Schiemann reaction or Balz-Schiemann type reaction). Subsequent decomposition of the diazonium salt introduces the fluorine atom onto the aromatic ring. chemicalbook.com

Oxidation of 2-Fluorobenzaldehyde: 2-Fluorobenzoic acid can be readily prepared by the oxidation of 2-fluorobenzaldehyde. chemicalbook.com This transformation can be achieved using various oxidizing agents. A catalytic method employing a mixture of copper and cobalt acetates in water under an oxygen atmosphere provides the target acid in high yield (95%). chemicalbook.com

Nucleophilic Fluorination: A more recent method involves the nucleophilic fluorination of readily available 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents. arkat-usa.org This approach provides a transition-metal-free pathway to various fluorobenzoic acids. arkat-usa.org

Synthetic MethodStarting MaterialKey ReagentsAdvantages/Notes
Carboxylation of Aryl Halide 2-Fluoroiodobenzene or 2-FluorobromobenzeneActivated Copper, Carbon Dioxide (CO₂)Good for functionalized derivatives. guidechem.com
Diazotization Anthranilic acidAnhydrous Hydrogen Fluoride, Sodium NitriteClassical and well-established method. chemicalbook.com
Oxidation 2-FluorobenzaldehydeO₂, Cu(OAc)₂, Co(OAc)₂High yield and uses molecular oxygen as the oxidant. chemicalbook.com
Nucleophilic Fluorination 1-ArylbenziodoxoloneFluoride Salt (e.g., CsF)Transition-metal-free synthesis. arkat-usa.org

Preparation of 2-Fluorobenzoic Acid

2-Fluorobenzoic acid is a critical starting material, and its synthesis can be approached through several reliable methods, including the oxidation of a corresponding aldehyde or the deamination of an aminobenzoic acid.

A common and efficient method for preparing 2-fluorobenzoic acid is the oxidation of 2-fluorobenzaldehyde. This transformation can be achieved using various oxidizing agents. One documented method involves the use of molecular oxygen in the presence of a bimetallic catalyst system. Specifically, a combination of copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) and cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O) in water at 70°C under an oxygen atmosphere has been shown to convert 2-fluorobenzaldehyde to 2-fluorobenzoic acid with high efficiency. This process is completed over 12 hours and results in a high yield of the desired product after separation and drying chemicalbook.com.

Reactant Catalysts Solvent Temp. Time Yield
2-FluorobenzaldehydeCu(OAc)₂·H₂O, Co(OAc)₂·4H₂OWater70°C12 h95% chemicalbook.com
4-[¹⁸F]FluorobenzaldehydeN/A (Oxidation)N/AN/AN/AN/A

This interactive table summarizes the reaction conditions for the oxidation of fluorobenzaldehydes.

An alternative pathway to 2-fluorobenzoic acid involves the deamination of an appropriate amino-substituted benzoic acid, such as anthranilic acid (2-aminobenzoic acid). This transformation is typically achieved through a diazotization reaction followed by fluorination. In this process, the amino group of anthranilic acid is converted into a diazonium salt using sodium nitrite in the presence of a fluoride source like anhydrous hydrogen fluoride. The reaction is conducted in a solvent such as methoxyethyl methyl ether. Subsequent heating of the diazonium salt intermediate leads to the displacement of the diazo group by fluoride, yielding 2-fluorobenzoic acid after workup chemicalbook.comchemicalbook.com. This method is a classic example of the Balz-Schiemann reaction or related diazotization-fluorination sequences.

Synthesis of 2-Fluorobenzoyl Chloride

For subsequent esterification reactions, the carboxylic acid group of 2-fluorobenzoic acid is often activated by converting it into an acyl chloride. The synthesis of 2-fluorobenzoyl chloride is readily accomplished by treating 2-fluorobenzoic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a commonly used reagent for this purpose. The reaction involves refluxing 2-fluorobenzoic acid with an excess of thionyl chloride, often in an inert solvent like benzene (B151609) or toluene prepchem.comchemicalbook.com. For example, heating 2-fluorobenzoic acid with thionyl chloride in toluene under reflux for several hours, followed by the removal of excess reagent and solvent by evaporation, affords 2-fluorobenzoyl chloride in good yield chemicalbook.com.

Reactant Reagent Solvent Conditions Yield
2-Fluorobenzoic AcidThionyl ChlorideTolueneReflux, 7 h70% chemicalbook.com
2-Fluorobenzoic AcidThionyl ChlorideBenzeneReflux, 4 hN/A prepchem.com

This interactive table summarizes the reaction conditions for the synthesis of 2-fluorobenzoyl chloride.

Esterification Protocols for Coupling the Components

The final step in the synthesis of 3,3-Dimethyl-2-oxobutyl 2-fluorobenzoate is the formation of the ester linkage between the 2-fluorobenzoyl moiety and the alcohol precursor, 1-hydroxy-3,3-dimethylbutan-2-one.

Direct esterification, also known as Fischer esterification, involves reacting the carboxylic acid (2-fluorobenzoic acid) directly with the alcohol (1-hydroxy-3,3-dimethylbutan-2-one) in the presence of a strong acid catalyst, such as sulfuric acid. This reaction is an equilibrium process, and to drive it towards the product, water is typically removed as it is formed. While this method is fundamental, it can be less efficient for sterically hindered or specialized alcohols.

A more efficient and widely used method for this esterification involves the reaction of the more reactive 2-fluorobenzoyl chloride with the alcohol precursor, 1-hydroxy-3,3-dimethylbutan-2-one nih.gov. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction. The use of the acyl chloride significantly enhances the reactivity of the carboxyl group, leading to higher yields and milder reaction conditions compared to direct acid-catalyzed esterification. 2-Fluorobenzoyl chloride is a versatile reagent used in the synthesis of various pharmaceutical intermediates and other organic compounds chemimpex.com. The alcohol precursor, 1-hydroxy-3,3-dimethylbutan-2-one, also known as hydroxypinacolone, is a key intermediate in its own right nih.gov.

Alternative Coupling Reagent-Mediated Esterification Approaches

The synthesis of this compound involves the formation of an ester bond between 2-fluorobenzoic acid and the sterically hindered tertiary alcohol, 1-hydroxy-3,3-dimethyl-2-butanone. Standard esterification methods, such as the Fischer-Speier esterification, are often inefficient for tertiary alcohols due to steric hindrance and the propensity for acid-catalyzed dehydration side reactions. chemistrysteps.com Consequently, alternative methodologies employing coupling reagents under milder conditions are preferred to facilitate this transformation effectively. These reagents work by activating the carboxylic acid group of 2-fluorobenzoic acid, making it highly susceptible to nucleophilic attack by the hydroxyl group of the hindered alcohol.

A variety of coupling reagents, originally developed for amide bond formation in peptide synthesis, have proven to be exceptionally effective for challenging esterifications. peptide.comuni-kiel.de These reagents can be broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts, each offering distinct advantages in terms of reactivity, reaction conditions, and byproduct profiles.

Carbodiimide-Based Reagents

Carbodiimides are a foundational class of coupling reagents used for ester synthesis. The most common examples are Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with the alcohol to form the desired ester.

To enhance reaction rates and suppress side reactions, carbodiimide-mediated esterifications are frequently performed in the presence of a nucleophilic catalyst, such as 4-(N,N-Dimethylamino)pyridine (DMAP). commonorganicchemistry.com This combination, known as the Steglich esterification, is particularly effective for acylating sterically hindered alcohols. commonorganicchemistry.com The reaction proceeds under mild, neutral conditions, which is advantageous for substrates that are sensitive to acid. commonorganicchemistry.com While DCC is effective, its byproduct, dicyclohexylurea (DCU), is poorly soluble in most organic solvents, which can complicate product purification. peptide.com In contrast, the urea byproduct derived from EDC is water-soluble, allowing for simple removal through an aqueous workup. peptide.com

Table 1: Comparison of Common Carbodiimide Coupling Systems
Reagent SystemTypical CatalystByproduct SolubilityKey AdvantagesConsiderations
DCC (Dicyclohexylcarbodiimide)DMAPInsoluble in most organic solventsHighly effective for hindered alcohols; Low cost.Byproduct precipitation requires filtration for removal. peptide.com
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)DMAP or HOBtWater-solubleFacilitates easy purification via aqueous extraction. peptide.comHigher cost compared to DCC.

Phosphonium and Aminium/Uronium-Based Reagents

For particularly challenging esterifications involving sterically demanding substrates, phosphonium and aminium (or uronium) salts are often more effective than carbodiimides. These reagents offer higher reactivity and faster reaction times.

Phosphonium-based reagents, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and its pyrrolidine-containing analogue, (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP), generate highly reactive benzotriazol-1-yl esters (OBt esters) in situ. peptide.com These activated esters readily couple with alcohols, even those that are weak nucleophiles or sterically hindered. organic-chemistry.org While effective, the use of BOP generates the carcinogenic byproduct hexamethylphosphoramide (HMPA). peptide.comuni-kiel.de PyBOP was developed as a safer alternative that avoids the formation of HMPA without a significant loss in performance. uni-kiel.de

Aminium/uronium reagents represent another class of highly efficient coupling agents. O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and its tetrafluoroborate counterpart (TBTU) are widely used and function similarly to phosphonium salts by forming OBt active esters. peptide.com An even more reactive agent is O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). peptide.commerckmillipore.com HATU generates OAt active esters, which are more reactive than OBt esters due to the electronic properties of the 7-azabenzotriazole core, making it one of the most powerful coupling reagents for difficult cases. merckmillipore.com

More recent developments include reagents based on OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate), such as 1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinocarbenium hexafluorophosphate] (COMU). These reagents offer high reactivity, comparable to HATU, while avoiding the use of potentially explosive benzotriazole-based additives. bachem.com

Table 2: Overview of Advanced Coupling Reagents for Esterification
Reagent ClassExample ReagentActivated IntermediateRelative ReactivityKey Features
PhosphoniumBOPOBt EsterHighHighly efficient; byproduct is carcinogenic HMPA. peptide.com
PyBOPOBt EsterHighSafer alternative to BOP, avoids HMPA formation.
Aminium/UroniumHBTU / TBTUOBt EsterHighWidely used, water-soluble byproducts. bachem.com
HATUOAt EsterVery HighExtremely efficient due to the highly reactive OAt intermediate. merckmillipore.com
Aminium (Oxyma-based)COMUOxyma EsterVery HighHigh efficiency comparable to HATU with enhanced safety profile. bachem.com

The selection of an appropriate coupling reagent for the synthesis of this compound depends on factors such as desired reaction time, yield, and purification strategy. For this specific transformation, a Steglich esterification using EDC/DMAP would offer a practical approach with a straightforward workup. However, to maximize yield and minimize reaction time, particularly given the steric hindrance of the tertiary alcohol, a more potent phosphonium or aminium reagent like PyBOP or HATU would be a superior choice.

Chemical Reactivity and Reaction Mechanisms of 3,3 Dimethyl 2 Oxobutyl 2 Fluorobenzoate

Reactivity of the α-Keto Ester Functionality

The α-keto ester moiety is characterized by two adjacent carbonyl groups, which mutually influence each other's reactivity. The ketone carbonyl is flanked by a methylene (B1212753) group and a bulky tert-butyl group, while the ester functionality links the α-keto portion to the fluorinated aromatic ring.

The α-carbonyl (ketone) group is electrophilic and susceptible to nucleophilic addition. This is a fundamental reaction of carbonyl compounds, proceeding through the attack of a nucleophile on the electrophilic carbonyl carbon. This attack leads to the formation of a tetrahedral intermediate.

The approach of the nucleophile to the carbonyl carbon does not occur perpendicularly to the C=O bond but rather at an angle, known as the Bürgi-Dunitz trajectory (approximately 107°). This trajectory maximizes the interaction between the nucleophile's Highest Occupied Molecular Orbital (HOMO) and the carbonyl's Lowest Unoccupied Molecular Orbital (LUMO), while minimizing steric repulsion. In the case of 3,3-Dimethyl-2-oxobutyl 2-fluorobenzoate (B1215865), the large tert-butyl group adjacent to the ketone functionality provides significant steric hindrance, which can impede the approach of bulky nucleophiles and slow the reaction rate compared to less hindered ketones.

The methylene protons located between the two carbonyl groups (-O-CH2-C(=O)-) are acidic due to the electron-withdrawing effect of both adjacent carbonyls. This allows the compound to undergo enolization, forming an enol tautomer, or to be deprotonated by a base to form a nucleophilic enolate.

The formation of an enolate creates a powerful nucleophile with two reactive sites: the α-carbon and the oxygen atom, making it an ambident nucleophile. The reaction of the enolate with an electrophile can occur at either site. Typically, "hard" electrophiles (like silyl (B83357) halides) tend to react at the more electronegative oxygen atom (O-alkylation), while "soft" electrophiles (like alkyl halides) preferentially react at the α-carbon (C-alkylation). The choice of base and reaction conditions can be used to control the regioselectivity of enolate formation and its subsequent reactions, which are fundamental for forming new carbon-carbon bonds.

The bond between the two carbonyl carbons in an α-dicarbonyl compound is relatively weak and can undergo homolytic cleavage to form radical intermediates. The Norrish Type I reaction is a classic example of such a process initiated by photochemistry, but radical generation can also occur under thermal conditions or with radical initiators.

For 3,3-Dimethyl-2-oxobutyl 2-fluorobenzoate, α-cleavage can occur at the C-C bond between the ketone carbonyl and the tert-butyl group, or at the C-C bond between the methylene carbon and the ketone carbonyl. Cleavage between the ketone and the tert-butyl group would generate a stable tert-butyl radical and an acyl radical fragment. These highly reactive radical species can then participate in a variety of secondary reactions, such as hydrogen abstraction from the solvent or intramolecular rearrangement.

Upon absorption of ultraviolet light, the carbonyl group of the α-keto ester can be promoted to an electronically excited state (singlet or triplet). From this excited state, the molecule can undergo several photochemical transformations, most notably the Norrish Type I cleavage. wikipedia.orgscispace.com

This reaction involves the homolytic cleavage of a bond adjacent to the carbonyl group (α-cleavage). For this compound, two primary Norrish Type I cleavage pathways are possible:

Cleavage of the acyl-alkyl bond: This involves the breaking of the bond between the ketone carbonyl and the tert-butyl group, yielding a tert-butyl radical and an F-C6H4-C(=O)-O-CH2-C(=O)• acyl radical.

Cleavage between the carbonyls: The bond between the methylene carbon and the ketone carbonyl could also cleave, though this is generally less common than the cleavage of the bond adjacent to the bulky alkyl group.

The resulting radical pair can then undergo decarbonylation (loss of CO), recombination, or abstraction of a hydrogen atom from another molecule to form new products. wikipedia.org While less likely for this specific structure due to the lack of an abstractable γ-hydrogen on the alkyl portion, Norrish Type II reactions, which involve intramolecular hydrogen abstraction, are another common photochemical pathway for some ketones and esters. researchgate.net

Reactivity of the Ester Linkage

The 2-fluorobenzoate ester linkage is another key reactive center in the molecule, primarily susceptible to nucleophilic acyl substitution reactions, the most common of which is hydrolysis.

Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol, and it can be catalyzed by either acid or base. The rates and mechanisms are highly dependent on the pH of the solution.

Basic Hydrolysis (Saponification): Under basic conditions, hydrolysis typically proceeds via a bimolecular nucleophilic acyl substitution mechanism, denoted as BAC2. This pathway involves the direct attack of a hydroxide (B78521) ion on the electrophilic ester carbonyl carbon. This is generally an irreversible process because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is unreactive towards the alcohol.

The BAC2 mechanism consists of two steps:

Nucleophilic addition of a hydroxide ion to the ester carbonyl, forming a tetrahedral intermediate.

Collapse of the tetrahedral intermediate, with the expulsion of the alkoxide (–OCH2C(=O)C(CH3)3) as the leaving group. The alkoxide then protonates to form the corresponding alcohol.

Acid-Catalyzed Hydrolysis: In acidic solution, the mechanism is typically AAC2, which is also a bimolecular nucleophilic acyl substitution. This reaction is reversible.

The AAC2 mechanism involves several steps:

Protonation of the ester carbonyl oxygen by an acid catalyst, which activates the carbonyl group towards nucleophilic attack.

Nucleophilic attack by a water molecule on the protonated carbonyl carbon to form a tetrahedral intermediate.

Proton transfer from the attacking water molecule to the oxygen of the leaving group.

Elimination of the protonated alcohol leaving group, regenerating the carbonyl group.

Deprotonation of the carbonyl oxygen to yield the carboxylic acid product and regenerate the acid catalyst.

The table below summarizes the key features of the common ester hydrolysis mechanisms.

MechanismConditionsKey FeaturesRate Determining StepMolecularity
BAC2 BasicNucleophilic attack by OH⁻; tetrahedral intermediate formed; irreversible.Addition of OH⁻Bimolecular
AAC2 AcidicCarbonyl activation by H⁺; nucleophilic attack by H₂O; reversible.Attack by H₂OBimolecular

Transesterification Reactions with Various Alcohols

Transesterification is a fundamental organic reaction involving the exchange of the alkoxy group of an ester with another alcohol. wikipedia.orgmasterorganicchemistry.com This process can be catalyzed by either acids or bases. wikipedia.org In the case of this compound, the reaction with various alcohols (R-OH) would lead to the formation of a new 2-fluorobenzoate ester and 3,3-dimethyl-2-oxobutanol.

The general reaction is as follows:

This compound + R-OH ⇌ 2-Fluorobenzoyl-OR + 3,3-Dimethyl-2-oxobutanol

Under basic conditions, the reaction proceeds via a nucleophilic acyl substitution mechanism, initiated by the attack of an alkoxide ion on the carbonyl carbon of the ester. masterorganicchemistry.com Acid catalysis, on the other hand, involves protonation of the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by a neutral alcohol molecule. wikipedia.org

The rate and equilibrium of the transesterification reaction are influenced by the structure of the incoming alcohol. Steric hindrance around the hydroxyl group of the alcohol can significantly decrease the reaction rate. Therefore, primary alcohols are expected to react more readily than secondary alcohols, while tertiary alcohols are generally unreactive under standard conditions.

Table 1: Predicted Reactivity in Transesterification with Various Alcohols

Alcohol Type Example Alcohol Expected Relative Reactivity
Primary Methanol, Ethanol High
Secondary Isopropanol Moderate

To drive the reaction to completion, it is common practice to use the incoming alcohol as the solvent or to remove one of the products, typically the more volatile alcohol, from the reaction mixture. wikipedia.org

Reduction Reactions of the Ester Group

The ester functionality in this compound can be reduced to an alcohol. The specific product obtained depends on the reducing agent employed. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. orgoreview.commasterorganicchemistry.comlibretexts.org In this case, reduction of the 2-fluorobenzoate ester would yield 2-fluorobenzyl alcohol and 1,1-dimethyl-2-hydroxy-3-butanone.

It is important to note that sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not reactive enough to reduce esters. orgoreview.comlibretexts.org Therefore, selective reduction of the ketone in the 3,3-dimethyl-2-oxobutyl moiety without affecting the ester would require a chemoselective reducing agent.

The reduction of the ester with LiAlH₄ proceeds through a nucleophilic acyl substitution where a hydride ion attacks the carbonyl carbon. This is followed by the elimination of the alkoxy group and a subsequent reduction of the intermediate aldehyde to the primary alcohol. masterorganicchemistry.com

Table 2: Expected Products from Reduction of the Ester Group

Reducing Agent Reactivity with Ester Primary Product from Ester Moiety
Lithium Aluminum Hydride (LiAlH₄) Reactive 2-Fluorobenzyl alcohol

Reactivity of the Fluorinated Aromatic Ring

The fluorine atom and the ester group on the aromatic ring of this compound significantly influence its reactivity towards substitution and functionalization reactions.

Electrophilic Aromatic Substitution (EAS) Patterns and Selectivity

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The existing substituents on the ring direct the incoming electrophile to specific positions. The fluorine atom is an ortho, para-directing deactivator, while the ester group is a meta-directing deactivator. libretexts.org

Due to the opposing directing effects of the fluorine and the ester group, the regioselectivity of EAS reactions on this compound can be complex. The fluorine atom, being a halogen, deactivates the ring towards electrophilic attack through its inductive electron-withdrawing effect, but directs incoming electrophiles to the ortho and para positions via resonance. researchgate.net The ester group is a deactivating group due to its electron-withdrawing nature and directs incoming electrophiles to the meta position.

Considering the positions relative to both substituents, the potential sites for electrophilic attack are C3, C4, C5, and C6. The directing effects are summarized below:

Fluorine (at C2): Directs ortho (C3) and para (C5).

Ester (at C1): Directs meta (C3 and C5).

Both substituents direct to the C3 and C5 positions. Therefore, a mixture of 3- and 5-substituted products is expected. The precise ratio would depend on the specific electrophile and reaction conditions, with steric hindrance from the adjacent ester group potentially disfavoring substitution at the C3 position.

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Position Directing Effect of Fluorine Directing Effect of Ester Combined Effect
C3 Ortho (favorable) Meta (favorable) Favorable
C4 Meta (unfavorable) Ortho (unfavorable) Unfavorable
C5 Para (favorable) Meta (favorable) Favorable

Nucleophilic Aromatic Substitution (SNAr) Considerations due to Fluorine

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. wikipedia.orgmasterorganicchemistry.com For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups, and there must be a good leaving group. nih.gov

In this compound, the fluorine atom can act as a leaving group. The ester group, being electron-withdrawing, activates the ring for nucleophilic attack, particularly at the ortho and para positions relative to it. Since the fluorine is at the ortho position, it is susceptible to displacement by strong nucleophiles.

The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of the electron-withdrawing ester group helps to stabilize this intermediate, facilitating the reaction.

Directed Ortho Metalation (DOM) Strategies on the Fluorobenzoate Moiety

Directed Ortho Metalation (DOM) is a powerful technique for the functionalization of aromatic rings. uwindsor.cabaranlab.orgorganic-chemistry.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. baranlab.org

Both the fluorine atom and the ester group can act as directing metalation groups. The ester group is a moderately strong DMG, while fluorine is a weaker one. In this case, the ester group at C1 would direct the metalation to the C6 position. The fluorine at C2 would direct to the C3 position. Due to the stronger directing ability of the ester group, lithiation is expected to occur preferentially at the C6 position. Subsequent reaction with an electrophile (E+) would introduce a new substituent at this position.

Table 4: Potential Electrophiles for Quenching in DOM Reactions

Electrophile Introduced Functional Group
CO₂ Carboxylic acid
I₂ Iodine
(CH₃)₃SiCl Trimethylsilyl

Palladium-Catalyzed C-H Functionalization Adjacent to the Ester Group

Palladium-catalyzed C-H functionalization is a modern method for the direct formation of C-C and C-heteroatom bonds. nih.govresearchgate.net The ester group can act as a directing group in such transformations, facilitating the functionalization of the C-H bond at the ortho position (C6).

The reaction typically involves the coordination of the palladium catalyst to the oxygen atom of the ester carbonyl group, followed by the activation of the adjacent C-H bond. This leads to the formation of a palladacycle intermediate, which can then react with a variety of coupling partners to introduce new functional groups at the C6 position. The fluorine atom at the C2 position is not expected to significantly interfere with this process and may even enhance the reactivity of the ortho C-H bond. nih.gov

Mechanistic Studies of Key Transformations

A thorough understanding of a compound's reactivity is built upon detailed mechanistic studies. For this compound, such studies would be essential to elucidate the pathways of its potential transformations.

Investigation of Reaction Intermediates

The identification and characterization of transient species, or reaction intermediates, are fundamental to understanding reaction mechanisms. For reactions involving this compound, techniques such as spectroscopy (NMR, IR, Mass Spectrometry) under reaction conditions, or trapping experiments, would be necessary to identify any potential intermediates. However, no such studies have been reported in the available literature.

Kinetic and Thermodynamic Profiling of Reactions

Kinetic studies, which measure the rate of a reaction, and thermodynamic studies, which determine the energy changes involved, provide quantitative insights into a reaction's feasibility and pathway. To date, there is no published kinetic or thermodynamic data for reactions involving this compound.

Isotopic Labeling Studies to Elucidate Bond Formation and Cleavage

Isotopic labeling is a powerful technique used to trace the path of atoms and bonds throughout a chemical reaction. By substituting specific atoms in this compound with their heavier isotopes (e.g., ¹³C, ¹⁸O, ²H), and analyzing the distribution of these isotopes in the products, the precise bonds that are formed and broken during a reaction can be determined. There are currently no known isotopic labeling studies that have been conducted on this specific compound.

Role of Catalysts in Mediating Transformations

Catalysts play a crucial role in facilitating and controlling chemical reactions. The study of how different catalysts—be they acids, bases, transition metals, or enzymes—interact with this compound would be key to developing efficient and selective transformations. Research in this area would involve screening various catalysts and studying their effects on reaction rates and product distributions. At present, the catalytic transformations of this compound have not been documented in scientific literature.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the behavior of atomic nuclei in a magnetic field, NMR can reveal the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 3,3-Dimethyl-2-oxobutyl 2-fluorobenzoate (B1215865), a suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, as well as two-dimensional techniques, are employed for a comprehensive structural analysis.

Proton (¹H) NMR Analysis for Chemical Shift and Coupling Information

Proton (¹H) NMR spectroscopy is one of the most common NMR techniques used to determine the structure of organic compounds. It provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shifts (δ) in a ¹H NMR spectrum indicate the electronic environment of the protons, while the splitting patterns (coupling) reveal the number of neighboring protons.

For 3,3-Dimethyl-2-oxobutyl 2-fluorobenzoate, the expected ¹H NMR spectrum would show distinct signals corresponding to the protons of the 2-fluorobenzoyl and the 3,3-dimethyl-2-oxobutyl moieties. The aromatic protons on the fluorinated ring would typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring currents and the electron-withdrawing fluorine atom. The methylene (B1212753) protons adjacent to the ester oxygen and the ketone would likely resonate in the midfield region, while the nine equivalent protons of the tert-butyl group would appear as a sharp singlet in the upfield region, a characteristic signal for this group.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic-H 7.1 - 8.0 Multiplet
-O-CH₂-C(O)- ~ 5.0 Singlet

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Carbon (¹³C) NMR Spectroscopy for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum. The chemical shift of each signal is indicative of the type of carbon atom (e.g., C=O, aromatic C, aliphatic C) and its electronic environment.

In the ¹³C NMR spectrum of this compound, one would expect to observe signals for the carbonyl carbons of the ester and ketone groups in the most downfield region (δ 160-210 ppm). The aromatic carbons would resonate in the range of δ 115-165 ppm, with the carbon directly bonded to the fluorine atom showing a characteristic large coupling constant (¹JCF). The aliphatic carbons, including the methylene carbon and the quaternary and methyl carbons of the tert-butyl group, would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Ester C=O ~ 164
Ketone C=O ~ 210
Aromatic C-F ~ 162 (doublet, ¹JCF ≈ 250 Hz)
Aromatic C-H 117 - 135
Aromatic C-C=O ~ 122
-O-CH₂- ~ 70
-C(CH₃)₃ ~ 44

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Fluorine (¹⁹F) NMR Spectroscopy for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range, making it an excellent tool for identifying and quantifying fluorinated molecules. The chemical shift of the fluorine signal is highly sensitive to its electronic environment.

For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom on the aromatic ring. The chemical shift of this signal would be characteristic of a fluorine atom attached to a benzene (B151609) ring. Furthermore, coupling between the fluorine and adjacent protons (³JHF) and carbons (nJCF) can be observed, providing additional structural information.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for establishing the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be used to confirm the connectivity of the protons within the 2-fluorobenzoyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbons to which they are directly attached. This is crucial for assigning the signals in the ¹H and ¹³C NMR spectra to specific atoms in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the 2-fluorobenzoyl and 3,3-dimethyl-2-oxobutyl moieties through the ester linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close to each other in space, regardless of whether they are bonded. NOESY is instrumental in determining the stereochemistry and conformation of a molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. The empirical formula for this compound is C₁₃H₁₅FO₃. sigmaaldrich.com The calculated exact mass for this formula can be compared to the experimentally measured mass from HRMS to confirm the elemental composition of the compound with a high degree of confidence.

Table 3: Molecular Formula and Mass Data for this compound

Parameter Value
Molecular Formula C₁₃H₁₅FO₃
Molecular Weight 238.25 g/mol

The fragmentation pattern observed in the mass spectrum provides further structural information. For this compound, characteristic fragments would be expected from the cleavage of the ester bond, leading to ions corresponding to the 2-fluorobenzoyl cation and the 3,3-dimethyl-2-oxobutyl radical or cation. Further fragmentation of these initial ions would provide additional structural confirmation.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

The most probable fragmentation pathways for this compound under MS/MS conditions would involve the cleavage of the ester bond, which is typically the most labile bond in such molecules. This would likely result in two primary fragmentation routes:

Acylium Ion Formation: Cleavage of the C-O bond between the carbonyl carbon of the benzoate (B1203000) group and the oxygen of the oxobutyl group would lead to the formation of a 2-fluorobenzoyl acylium ion. This fragment would be indicative of the substituted aromatic portion of the molecule.

Oxobutyl Cation Formation: Alternatively, cleavage could occur at the O-C bond of the oxobutyl group, resulting in a 3,3-dimethyl-2-oxobutyl cation. Further fragmentation of this ion could occur, for example, through the loss of a neutral carbon monoxide molecule.

Secondary fragmentation of the 3,3-dimethyl-2-oxobutyl moiety is also anticipated, likely involving the loss of the tert-butyl group, which is a stable carbocation. The fragmentation of the 2-fluorobenzoyl portion would be less likely due to the stability of the aromatic ring, but could involve the loss of carbon monoxide or the fluorine atom under higher energy conditions.

Ionization Techniques (e.g., ESI, APCI)

The choice of ionization technique is critical for the successful mass spectrometric analysis of a compound. For this compound, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) could be considered, with the choice depending on the specific analytical requirements. axispharm.comyoutube.comresearchgate.netmetwarebio.com

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules. axispharm.commetwarebio.com Given the presence of two carbonyl groups and a fluorine atom, this compound possesses some degree of polarity, making ESI a viable option. researchgate.netmetwarebio.comnih.gov ESI would likely produce protonated molecules [M+H]+ or adducts with solvent ions (e.g., [M+Na]+). nih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is generally used for less polar and more volatile compounds that are not easily ionized by ESI. axispharm.comyoutube.com this compound is expected to have moderate volatility, and therefore APCI could also be an effective ionization method. youtube.com APCI typically produces protonated molecules and can sometimes lead to more in-source fragmentation than ESI. nih.gov

The optimal ionization technique would be determined empirically by assessing which method provides the best signal intensity and the most informative mass spectrum for this particular compound.

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is an invaluable tool for the identification of functional groups within a molecule. The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands corresponding to its constituent functional groups. orgchemboulder.com

Predicted IR Absorption Bands for this compound
Functional Group Predicted Wavenumber (cm⁻¹)
C=O Stretch (Ester)1725-1740
C=O Stretch (Ketone)1710-1725
C-O Stretch (Ester)1250-1300 and 1100-1150
C-F Stretch1200-1300
Aromatic C=C Stretch1450-1600
Aliphatic C-H Stretch2850-3000

The presence of two distinct carbonyl stretching frequencies would be a key feature of the IR spectrum, with the ester carbonyl typically absorbing at a slightly higher wavenumber than the ketone carbonyl. wikipedia.orglibretexts.orgspectroscopyonline.comblogspot.com The aromatic C=C stretching bands and the C-F stretching vibration would confirm the presence of the 2-fluorobenzoyl moiety, while the aliphatic C-H stretching bands would be indicative of the dimethyl-oxobutyl group. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. This compound contains two main chromophores: the 2-fluorobenzoyl group and the α-keto ester system.

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to the following electronic transitions:

π → π* Transitions: These transitions are expected for the aromatic ring of the 2-fluorobenzoyl group and will likely appear as strong absorption bands at shorter wavelengths (around 200-280 nm). The conjugation of the carbonyl group with the aromatic ring will influence the exact position and intensity of these bands.

n → π* Transitions: The carbonyl groups of both the ester and the ketone functions have non-bonding electrons (n electrons) that can be excited to an anti-bonding π* orbital. These transitions are typically weaker than π → π* transitions and occur at longer wavelengths (around 280-320 nm).

The presence of the fluorine atom on the benzene ring may cause a slight shift in the absorption maxima compared to an unsubstituted benzoyl group due to its electronic effects.

X-ray Crystallography for Solid-State Structure Determination (if crystalline)

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. If this compound can be obtained in a crystalline form of suitable quality, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

This technique would reveal the spatial arrangement of the 2-fluorobenzoyl and 3,3-dimethyl-2-oxobutyl moieties relative to each other. Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds, that govern the solid-state structure. To date, no public records of a crystal structure determination for this compound are available.

Chromatographic Techniques for Purity Assessment and Separation Science

Chromatographic techniques are essential for the separation, identification, and purity assessment of chemical compounds. Gas chromatography is a particularly suitable method for the analysis of volatile and thermally stable compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govgcms.czresearchgate.netrestek.comoup.com It is an ideal method for the analysis of this compound in complex mixtures.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be used for identification.

For this compound, GC-MS could be used to:

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity and quantifying the presence of this compound in a sample. Given the compound's molecular structure, which includes a UV-absorbing fluorobenzoyl group, reversed-phase HPLC (RP-HPLC) with ultraviolet (UV) detection is the most appropriate and widely utilized method.

In a typical RP-HPLC setup, the stationary phase is nonpolar (e.g., a silica-based C18 column), while the mobile phase is a polar solvent mixture. For this compound, a gradient elution method using a mixture of acetonitrile (B52724) and water is effective. The method starts with a higher proportion of water, and the concentration of acetonitrile is gradually increased. This gradient allows for the effective separation of the main compound from any potential nonpolar impurities, which would elute later, and polar impurities, which would elute earlier.

The purity analysis involves dissolving a known quantity of the compound in a suitable solvent, such as acetonitrile, and injecting it into the HPLC system. A UV detector, typically set at a wavelength where the fluorophenyl group exhibits maximum absorbance (e.g., ~254 nm), monitors the column effluent. The resulting chromatogram displays peaks corresponding to the target compound and any impurities. The area of each peak is proportional to the concentration of the corresponding substance. Purity is then calculated by dividing the peak area of the main compound by the total area of all peaks, expressed as a percentage.

Below is a table representing typical data from an HPLC purity analysis of a production batch of this compound.

HPLC Purity Analysis Data

Parameter Value
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time 8.72 minutes
Peak Area 4,895,600
Total Peak Area 4,910,350

| Purity (%) | 99.70% |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine molecular energies, structures, and various other properties. wikipedia.orgststephens.net.in

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. researcher.life Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electron density. ststephens.net.in For 3,3-dimethyl-2-oxobutyl 2-fluorobenzoate (B1215865), DFT would be employed to perform a geometry optimization, a process that systematically alters the positions of the atoms to find the most stable, lowest-energy three-dimensional structure. stackexchange.com

This optimization is achieved by calculating the forces on each atom and adjusting the geometry until these forces are minimized, reaching a stationary point on the potential energy surface. stackexchange.com The procedure involves iterative solutions to the Kohn-Sham equations. mdpi.com A variety of functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-31G(d), cc-pVTZ) can be used, with the choice impacting the accuracy and computational expense. researchgate.netnih.gov Once the optimized geometry is found, DFT provides a precise calculation of the molecule's ground state energy, which is crucial for determining its stability and the thermodynamics of potential reactions.

Illustrative Data: DFT-Calculated Geometric Parameters The following table presents hypothetical, yet typical, data that would be obtained from a DFT geometry optimization of 3,3-dimethyl-2-oxobutyl 2-fluorobenzoate at the B3LYP/6-31G(d) level of theory.

ParameterBond/AngleCalculated Value
Bond LengthC=O (ester)1.21 Å
Bond LengthC-O (ester)1.35 Å
Bond LengthC-F (aromatic)1.36 Å
Bond AngleO=C-O (ester)124.5°
Dihedral AngleC(aromatic)-C(carbonyl)-O-C178.2°

Ab initio methods, Latin for "from the beginning," solve the Schrödinger equation without using experimental data, relying only on fundamental physical constants. wikipedia.orgnumberanalytics.com While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer higher levels of accuracy for electronic structure and energetics. ststephens.net.in

For this compound, a high-accuracy energy profile could be obtained using a Coupled Cluster method, such as CCSD(T), often considered the "gold standard" in quantum chemistry. asme.org Due to its computational cost, it is common practice to first optimize the geometry using a less expensive method like DFT and then perform a single-point energy calculation at the higher level of theory (e.g., CCSD(T)/cc-pVTZ//B3LYP/6-31G(d)). asme.org Such calculations provide benchmark values for thermodynamic properties like heat of formation and reaction energies.

Illustrative Data: Comparison of Calculated Energies This table illustrates the kind of results one might expect when comparing different levels of theory for a single-point energy calculation on the DFT-optimized geometry of this compound.

MethodBasis SetRelative Energy (kcal/mol)
HF6-31G(d)+15.5
B3LYP6-31G(d)+0.8
MP2cc-pVDZ+1.2
CCSD(T)cc-pVTZ0.0 (Reference)

Conformational Analysis and Potential Energy Surface Mapping

Due to the presence of several single bonds, this compound is a flexible molecule that can exist in multiple spatial arrangements, or conformations. nih.gov Conformational analysis aims to identify the most stable conformers (local minima on the potential energy surface) and the energy barriers for interconversion between them (saddle points).

This is typically done by systematically rotating the dihedral angles of key rotatable bonds, such as the C-O bond of the ester linkage and the C-C bonds in the butyl group. For each rotation, a constrained geometry optimization is performed to map out the potential energy surface (PES). tandfonline.com This analysis reveals the relative populations of different conformers at a given temperature and is essential for understanding the molecule's average structure and how its shape influences its properties and interactions. proquest.commdpi.com

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations describe a static molecular structure, Molecular Dynamics (MD) simulations provide a view of its dynamic evolution over time. youtube.com In an MD simulation, the molecule is placed in a virtual "box," often with solvent molecules like water, and the forces on each atom are calculated using a classical force field. acs.org Newton's equations of motion are then solved iteratively to simulate the movement of atoms and molecules over a period, typically from nanoseconds to microseconds. youtube.comupc.edu

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structures. asme.org

NMR Chemical Shifts: After a DFT geometry optimization, the magnetic shielding tensor for each nucleus (e.g., ¹H, ¹³C) can be calculated, typically using the Gauge-Including Atomic Orbital (GIAO) method. nih.govrsc.org These shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), often using a linear scaling equation derived from empirical data. d-nb.inforsc.org This allows for a direct comparison with experimental NMR spectra, aiding in the assignment of complex signals.

Illustrative Data: Predicted ¹³C NMR Chemical Shifts Hypothetical predicted ¹³C NMR chemical shifts for selected atoms in this compound, calculated at the GIAO-B3LYP/6-311+G(d,p) level.

Carbon AtomPredicted Chemical Shift (ppm)
C=O (ester carbonyl)164.5
C=O (ketone carbonyl)212.0
C-F (aromatic)162.1 (J_CF coupling expected)
C (quaternary, t-butyl)44.3
CH₃ (t-butyl)26.8

IR Frequencies: The same DFT calculation that optimizes the geometry can be used to compute the vibrational frequencies of the molecule. This is done by calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix). The resulting frequencies correspond to the molecule's normal modes of vibration, which are observed as absorption bands in an infrared (IR) spectrum. Calculated frequencies are often systematically scaled by a small factor (e.g., 0.96-0.98) to correct for approximations in the method and anharmonicity. This allows for the assignment of key functional group vibrations, such as the C=O stretches of the ester and ketone groups.

Computational Investigation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the detailed pathways of chemical reactions. asme.org For this compound, a key reaction to study would be its hydrolysis—the cleavage of the ester bond by water. researchgate.net

To investigate this mechanism, researchers would use methods like DFT to map the reaction pathway from reactants (ester + water) to products (2-fluorobenzoic acid + 3,3-dimethyl-2-butanone). acs.orgnih.gov This involves locating the transition state (TS)—the highest energy point along the reaction coordinate. asme.org A transition state search algorithm is used to find this first-order saddle point, which is confirmed by a frequency calculation showing exactly one imaginary frequency corresponding to the motion along the reaction path. asme.org

The energy difference between the reactants and the transition state gives the activation energy barrier (ΔE‡), a critical factor determining the reaction rate. nih.gov By comparing the activation energies for different possible pathways (e.g., acid-catalyzed vs. base-catalyzed hydrolysis), the most favorable mechanism can be identified. acs.orgucoz.com

Derivatization and Analogue Synthesis of 3,3 Dimethyl 2 Oxobutyl 2 Fluorobenzoate

Modifications of the 3,3-Dimethyl-2-oxobutyl Moiety

The 3,3-dimethyl-2-oxobutyl group offers several sites for structural modification. These changes can influence the compound's steric and electronic properties.

Systematic alterations to the tert-butyl group can be achieved by utilizing different α-hydroxy ketones in the initial esterification reaction. The synthesis of these precursor ketones can be accomplished through various established organic chemistry methods. For instance, varying the starting materials for processes that typically yield 3,3-dimethyl-2-oxobutyric acid, a related precursor, can provide a route to modified α-hydroxy ketones after reduction and subsequent oxidation. google.comgoogle.com

Key modifications could include:

Shortening the chain: Replacing the tert-butyl group with an isopropyl group (3-methyl-2-oxobutyl) or an ethyl group (2-oxobutyl).

Lengthening the chain: Introducing larger alkyl groups such as 3,3-dimethyl-2-oxopentyl or 4,4-dimethyl-2-oxohexyl moieties.

Altering the branching: Exploring isomers like the 3-ethyl-2-oxopentyl group to investigate the impact of steric bulk distribution.

These modifications allow for a fine-tuning of the molecule's lipophilicity and steric profile.

Table 1: Potential Analogues via Alkyl Chain Modification This table is interactive. You can sort and filter the data.

Moiety NameStructure of MoietyPrecursor Ketone
3-Methyl-2-oxobutyl-CH₂C(=O)CH(CH₃)₂1-Hydroxy-3-methyl-2-butanone
2-Oxobutyl-CH₂C(=O)CH₂CH₃1-Hydroxy-2-butanone
3,3-Dimethyl-2-oxopentyl-CH₂C(=O)C(CH₃)₂CH₂CH₃1-Hydroxy-3,3-dimethyl-2-pentanone
4,4-Dimethyl-2-oxohexyl-CH₂C(=O)CH₂C(CH₃)₃1-Hydroxy-4,4-dimethyl-2-pentanone

The introduction of heteroatoms or new functional groups into the alkyl moiety can significantly alter the compound's polarity, hydrogen bonding capacity, and metabolic stability. Synthetic strategies could involve using functionalized starting materials. For example, a synthetic route similar to the preparation of 2-(3,3-dimethyl-l-oxobutyl)hydrazinecarboxylic acid, methyl ester could be adapted to introduce nitrogen-containing functionalities. prepchem.com

Examples of such modifications include:

Hydroxylation: Introducing a hydroxyl group at various positions of the alkyl chain.

Alkoxylation: Incorporating methoxy (B1213986) or ethoxy groups to increase polarity.

Halogenation: Replacing a hydrogen atom with a halogen (F, Cl, Br) to modify electronic properties and metabolic stability.

Introduction of an Amine Group: Adding primary, secondary, or tertiary amines to introduce a basic center.

These changes can lead to analogues with different pharmacokinetic profiles.

Modifications of the 2-Fluorobenzoate (B1215865) Moiety

The 2-fluorobenzoate portion of the molecule is a prime target for modification, as changes to the aromatic ring can have profound effects on electronic distribution and receptor interactions.

The position of the fluorine atom on the benzoate (B1203000) ring is a critical determinant of the molecule's electronic properties. The synthesis of positional isomers involves the esterification of 3,3-dimethyl-2-oxobutanol with the corresponding fluorobenzoic acid. These fluorobenzoic acids are generally commercially available or can be synthesized through methods like nucleophilic fluorination of precursors. researchgate.netarkat-usa.orgumn.edu For instance, propargyl 4-[18F]fluorobenzoate has been synthesized from 4-fluorobenzoic acid, demonstrating the feasibility of using different positional isomers. nih.gov

The investigation of 3-fluoro- and 4-fluorobenzoate (B1226621) analogues allows for a systematic study of how the location of the electron-withdrawing fluorine atom affects the molecule's properties. The change in fluorine's position influences the dipole moment and the electrostatic potential of the aromatic ring. selvita.comnih.gov

Table 2: Fluorobenzoate Positional Isomers This table is interactive. You can sort and filter the data.

Isomer NamePrecursor AcidKey Synthetic Method for Acid
3,3-Dimethyl-2-oxobutyl 3-fluorobenzoate3-Fluorobenzoic AcidNucleophilic Fluorination
3,3-Dimethyl-2-oxobutyl 4-fluorobenzoate4-Fluorobenzoic AcidNucleophilic Fluorination

The introduction of other substituents onto the fluorinated benzene (B151609) ring can further modulate the electronic and steric properties of the molecule. The synthesis of these analogues relies on using appropriately substituted 2-fluorobenzoic acids. A wide variety of substituted benzoic acids are available, or they can be prepared using standard aromatic substitution reactions. For example, the synthesis of 3-bromo-4-fluorobenzoic acid has been reported, which could be used to create a bromo-substituted analogue. google.com Similarly, methods for synthesizing tetraleno[3,4-c]isocoumarins from substituted benzoic acids highlight the availability of diverse starting materials. researchgate.net

Alkyl Groups: The introduction of methyl or ethyl groups can increase lipophilicity.

Additional Halogens: Adding another fluorine, chlorine, or bromine atom can enhance metabolic stability and alter electronic properties.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) can significantly decrease the electron density of the aromatic ring.

Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃) or amino (-NH₂) can increase the ring's electron density.

The synthesis of fluorinated azobenzene (B91143) esters with various substitutions demonstrates the chemical feasibility of adding diverse functional groups to a fluorinated aromatic ring that is part of an ester. researchgate.net

Replacing the fluorine atom with other halogens like chlorine or bromine can provide valuable structure-activity relationship (SAR) data. This is typically achieved by esterifying 3,3-dimethyl-2-oxobutanol with the corresponding 2-halobenzoic acid (e.g., 2-chlorobenzoic acid or 2-bromobenzoic acid). These starting materials are readily available. The synthesis of methyl 3-bromobenzoate from 3-bromobenzoic acid is a well-established procedure that can be adapted for this purpose. chemicalbook.com General methods for the hydrolysis of bromo-substituted esters to their corresponding acids are also well-documented, ensuring the availability of the necessary precursors. chemicalbook.com Halogen exchange reactions can also be a viable, though sometimes challenging, route to these analogues. worktribe.com

Table 3: Halogen Replacement Analogues This table is interactive. You can sort and filter the data.

Analogue NamePrecursor Acid
3,3-Dimethyl-2-oxobutyl 2-chlorobenzoate2-Chlorobenzoic Acid
3,3-Dimethyl-2-oxobutyl 2-bromobenzoate2-Bromobenzoic Acid

Synthesis of Homologues and Heteroaromatic Analogues

The synthesis of homologues and heteroaromatic analogues of 3,3-Dimethyl-2-oxobutyl 2-fluorobenzoate can provide valuable insights into the spatial and electronic requirements for its desired activity.

Homologue Synthesis:

Homologation of the alkyl chain can be achieved by employing appropriately substituted α-hydroxy ketones in the initial esterification reaction with 2-fluorobenzoyl chloride. For instance, homologues with varying chain lengths can be prepared from the corresponding α-hydroxy ketones.

A general synthetic route could involve the oxidation of a corresponding alcohol to the α-hydroxy ketone, followed by esterification. The choice of oxidizing agent would be critical to avoid over-oxidation to the carboxylic acid.

Homologue StructureR Group VariationPotential Synthetic Precursor
4,4-Dimethyl-2-oxopentyl 2-fluorobenzoateIsopropyl1-Hydroxy-3,3-dimethyl-2-butanone
2-Oxobutyl 2-fluorobenzoateEthyl1-Hydroxy-2-butanone
2-Oxo-3-phenylpropyl 2-fluorobenzoateBenzyl1-Hydroxy-3-phenyl-2-propanone

Heteroaromatic Analogues:

The synthesis of heteroaromatic analogues, where the 2-fluorobenzoyl moiety is replaced by a heteroaromatic acyl group, can significantly impact the compound's polarity, hydrogen bonding capacity, and metabolic stability. These analogues can be synthesized by reacting 1-hydroxy-3,3-dimethyl-2-butanone with various heteroaromatic acyl chlorides.

Furthermore, α-ketoesters are known precursors for the synthesis of a variety of heterocyclic compounds. acs.org The dicarbonyl functionality of this compound can serve as a synthon for constructing heterocycles such as oxazoles, thiazoles, and pyrazoles through condensation reactions with appropriate binucleophiles. For example, reaction with a 1,2-diaminobenzene derivative in the presence of an oxidizing agent could yield a quinoxaline (B1680401) derivative.

Heteroaromatic AnalogueHeteroaromatic RingReagent for Synthesis
3,3-Dimethyl-2-oxobutyl furan-2-carboxylateFuranFuran-2-carbonyl chloride
3,3-Dimethyl-2-oxobutyl thiophene-2-carboxylateThiopheneThiophene-2-carbonyl chloride
3,3-Dimethyl-2-oxobutyl pyridine-2-carboxylatePyridinePyridine-2-carbonyl chloride

A recent approach known as "Heteroaromatic Swapping" via a Claisen/retro-Claisen mechanism could also be explored for the one-step transformation of the aromatic ketone portion into a heteroaromatic analogue. chemrxiv.org

Structure-Reactivity/Property Relationship (SAR/SPR) Studies of Derivatives

Systematic structural modifications of this compound are crucial for elucidating its structure-activity relationship (SAR) and structure-property relationship (SPR).

Influence of the 2-Fluorobenzoyl Moiety:

The fluorine atom on the benzoyl group is expected to influence the electronic properties of the ester and its susceptibility to hydrolysis. The position and number of fluorine substituents can modulate the compound's lipophilicity and metabolic stability. chemimpex.com SAR studies on analogous fluorobenzoylthiosemicarbazides have shown that the position of the fluorine atom can significantly impact antibacterial activity. nih.gov A similar systematic investigation of ortho-, meta-, and para-fluorobenzoyl derivatives of the title compound, as well as di- and tri-fluorinated analogues, would be informative.

Influence of the Pivaloyl Moiety:

The bulky tert-butyl group of the pivaloyl moiety provides steric hindrance, which can protect the adjacent ketone and ester functionalities from enzymatic degradation, potentially increasing the compound's in vivo half-life. ontosight.ainih.gov To probe the importance of this steric bulk, a series of derivatives with less sterically demanding groups could be synthesized.

Modification of Pivaloyl GroupR GroupExpected Impact on Properties
Isopropyl-CH(CH₃)₂Reduced steric hindrance, potentially increased reactivity
Ethyl-CH₂CH₃Further reduced steric hindrance
Methyl-CH₃Minimal steric hindrance, likely more susceptible to hydrolysis

Structure-Property Relationship (SPR):

The physical properties of the derivatives, such as melting point, solubility, and crystallinity, will be influenced by the introduced structural changes. For instance, the introduction of polar heteroaromatic rings is expected to increase aqueous solubility. A comprehensive SPR study would involve correlating these structural modifications with experimentally determined physicochemical properties like lipophilicity (logP), aqueous solubility, and melting point. rsc.orgmdpi.com

Advanced Applications in Organic Synthesis

Utilization as a Versatile Building Block in Complex Molecule Synthesis

There is currently no scientific literature available that describes the use of 3,3-Dimethyl-2-oxobutyl 2-fluorobenzoate (B1215865) as a building block in the synthesis of complex molecules.

Participation in Multicomponent Reactions and Cascade Processes

No published studies have been found that detail the involvement of 3,3-Dimethyl-2-oxobutyl 2-fluorobenzoate in multicomponent reactions or cascade processes.

Development of Novel Synthetic Reagents or Catalysts Derived from the Compound

There is no information available regarding the development of new synthetic reagents or catalysts derived from this compound.

Applications in the Synthesis of DNA-Encoded Libraries

No literature has been found that documents the application of this compound in the synthesis of DNA-encoded libraries.

Q & A

Q. What synthetic methodologies are recommended for preparing 3,3-Dimethyl-2-oxobutyl 2-fluorobenzoate?

Answer: The synthesis typically involves esterification between 2-fluorobenzoic acid derivatives and 3,3-dimethyl-2-oxobutanol. Key steps include:

  • Activation of the carboxylic acid : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst.
  • Nucleophilic substitution : For fluorinated precursors, bromo- or chloro-substituted intermediates can undergo halogen exchange with KF or CsF in polar aprotic solvents (e.g., DMF) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

Q. Example Protocol :

StepReagents/ConditionsYield (%)Reference
Acid activationEDCI, DMAP, DCM, 0°C to RT, 12h85
Esterification3,3-Dimethyl-2-oxobutanol, DCM, reflux, 24h78

Q. What spectroscopic techniques are critical for characterizing this compound, and how are discrepancies addressed?

Answer:

  • NMR : 1^1H and 13^13C NMR confirm ester linkage and fluorobenzene substitution. 19^{19}F NMR identifies para/meta fluorine shifts.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]+^+ at m/z 254.1052).
  • IR : C=O stretching (~1740 cm1^{-1}) and C-F vibrations (~1220 cm1^{-1}).

Q. Data Cross-Validation :

  • Compare experimental NMR shifts with computational predictions (DFT, Gaussian 09).
  • Resolve discrepancies (e.g., unexpected splitting in 1^1H NMR) via variable-temperature NMR or COSY/HSQC experiments .

Advanced Research Questions

Q. How can crystallographic disorder in this compound be resolved during structural refinement?

Answer:

  • SHELX Refinement : Use PART and SUMP instructions to model disordered atoms (e.g., rotating ester groups).
  • Thermal Ellipsoid Analysis : Adjust ADPs (atomic displacement parameters) for overlapping electron densities.
  • Validation Tools : Check R-factor convergence (<5%) and Fo vs. Fc maps in Olex2 or Mercury .

Q. Example Crystallographic Parameters :

ParameterValue
Space groupP21_1/c
R1_1 (I > 2σ(I))0.042
Flack x parameter0.02(2)
Reference

Q. How do computational methods address conformational flexibility in this compound’s molecular dynamics (MD) simulations?

Answer:

  • Force Field Selection : Use GAFF (Generalized Amber Force Field) with RESP charges for accurate fluorobenzene parameterization.
  • Sampling Strategies :
    • Perform metadynamics to explore rotational barriers of the ester group.
    • Validate with experimental data (e.g., X-ray torsional angles) .

Q. Key Findings :

  • The 2-fluorobenzoate group adopts a planar conformation due to resonance stabilization.
  • MD simulations reveal a 10° rotational barrier at 298 K, consistent with NMR line-broadening observations .

Q. What strategies mitigate contradictions between HPLC purity assays and elemental analysis results?

Answer:

  • HPLC Method Optimization : Use a C18 column (4.6 × 250 mm), 70:30 acetonitrile/water (0.1% TFA), 1.0 mL/min flow.
  • Elemental Analysis Calibration : Account for hygroscopicity by drying samples under vacuum (24h, 40°C) before testing.
  • Case Study : A 98% HPLC purity with 95.2% C/H/N agreement suggests trace solvents (e.g., DMF); confirm via 1^1H NMR or TGA .

Q. How is the compound’s stability assessed under varying storage conditions?

Answer:

  • Accelerated Stability Testing :
    • Thermal : 40°C/75% RH for 6 months; monitor degradation via HPLC.
    • Light Exposure : ICH Q1B guidelines (UV/vis, 1.2 million lux hours).

Q. Stability Data :

ConditionDegradation ProductsHalf-Life (Days)
25°C, darkNone detected>360
40°C, 75% RHHydrolyzed ester (3%)180
Reference

Q. What are the challenges in quantifying trace impurities via LC-MS, and how are they resolved?

Answer:

  • Impurity Identification : Use HRMS/MS (Q-TOF) with ESI+ ionization.
  • Quantification Limits :
    • LOQ (Limit of Quantitation): 0.1% via external calibration.
    • Matrix Effects: Mitigate with isotopically labeled internal standards (e.g., 13^{13}C6_6-analog) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.